molecular formula C16H16O3 B13811513 4,5-Dimethoxy-2-methylbenzophenone

4,5-Dimethoxy-2-methylbenzophenone

Katalognummer: B13811513
Molekulargewicht: 256.30 g/mol
InChI-Schlüssel: MHAZRULPXHMCRZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,5-Dimethoxy-2-methylbenzophenone is an organic compound with the molecular formula C16H16O3 It is a derivative of benzophenone, featuring two methoxy groups and a methyl group attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4,5-Dimethoxy-2-methylbenzophenone involves the Friedel-Crafts acylation of 4,5-dimethoxy-2-methylbenzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4,5-Dimethoxy-2-methylbenzophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.

Major Products Formed

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Formation of halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

4,5-Dimethoxy-2-methylbenzophenone has several applications in scientific research:

    Chemistry: Used as a starting material or intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Wirkmechanismus

The mechanism of action of 4,5-Dimethoxy-2-methylbenzophenone depends on its specific application. In biological systems, it may interact with cellular components, enzymes, or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved can vary but may include modulation of oxidative stress, inhibition of microbial growth, or interaction with specific enzymes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4,5-Dimethoxy-2-nitrobenzophenone: Similar structure but with a nitro group instead of a methyl group.

    4,4’-Dimethoxybenzophenone: Lacks the methyl group and has methoxy groups at different positions.

    2,5-Dimethoxybenzophenone: Similar but with methoxy groups at different positions.

Uniqueness

4,5-Dimethoxy-2-methylbenzophenone is unique due to the specific arrangement of its functional groups, which can influence its reactivity and properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Eigenschaften

Molekularformel

C16H16O3

Molekulargewicht

256.30 g/mol

IUPAC-Name

(4,5-dimethoxy-2-methylphenyl)-phenylmethanone

InChI

InChI=1S/C16H16O3/c1-11-9-14(18-2)15(19-3)10-13(11)16(17)12-7-5-4-6-8-12/h4-10H,1-3H3

InChI-Schlüssel

MHAZRULPXHMCRZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1C(=O)C2=CC=CC=C2)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.